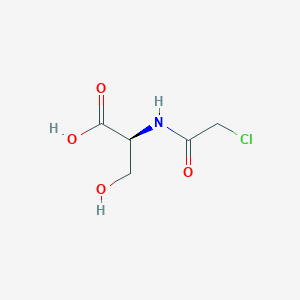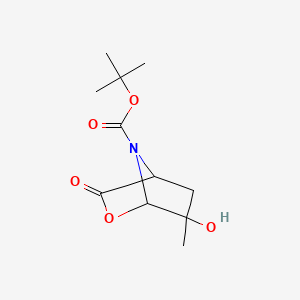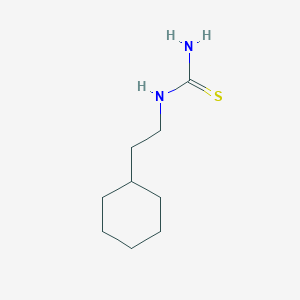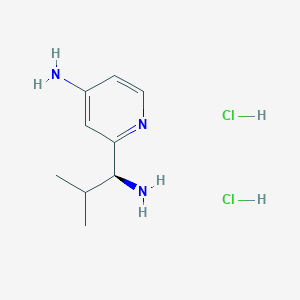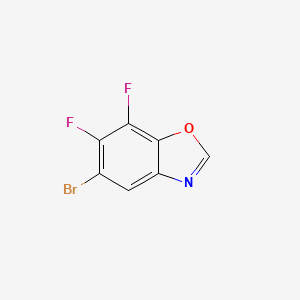
(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a chiral oxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amino alcohol with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and structural complexity.
Medicine
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5,6-Trihydroxy-2-iminohexanoic acid: A hexonic acid derivative with similar stereochemistry but different functional groups.
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl group but different overall structure and reactivity.
Uniqueness
(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific combination of a chiral oxazole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
779289-59-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)/t7-,9+/m1/s1 |
InChI Key |
HMISRFBNNBBPIL-APPZFPTMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1C(N=C(O1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
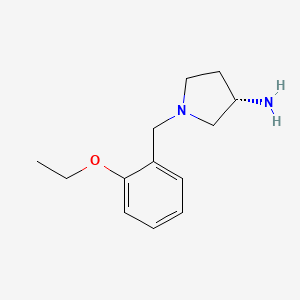
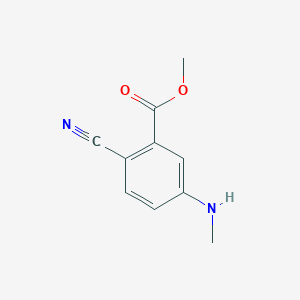
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
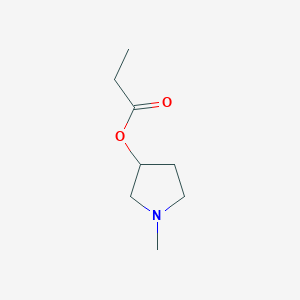
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
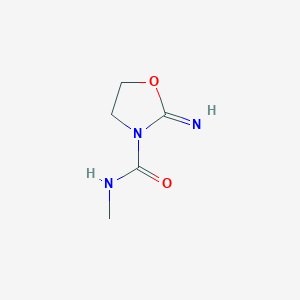
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
